molecular formula C13H10BrNO2 B396698 6-(3-Bromophenyl)-2-methylnicotinic acid CAS No. 791787-06-9

6-(3-Bromophenyl)-2-methylnicotinic acid

Cat. No. B396698
CAS RN: 791787-06-9
M. Wt: 292.13g/mol
InChI Key: RYEWOJILRDBBDR-UHFFFAOYSA-N
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Description

The compound “6-(3-Bromophenyl)-2-methylnicotinic acid” likely contains a nicotinic acid (also known as niacin or vitamin B3) core structure, which is substituted at the 2nd position by a methyl group and at the 6th position by a 3-bromophenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve a Suzuki-Miyaura cross-coupling reaction . This reaction is commonly used to form carbon-carbon bonds by coupling boronic acids with organic halides .


Chemical Reactions Analysis

Again, specific reactions involving this compound aren’t available. But, as a brominated aromatic compound, it might undergo reactions like nucleophilic aromatic substitution or be involved in coupling reactions like the Suzuki-Miyaura reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Brominated aromatic compounds are generally crystalline solids at room temperature .

Scientific Research Applications

Suzuki–Miyaura Coupling

Phthalocyanine Synthesis

6-(3-Bromophenyl)-2-methylnicotinic acid: finds application in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These compounds are essential in materials science, photovoltaics, and catalysis. By incorporating this acid into the phthalocyanine framework, researchers can tailor its properties for specific applications .

Borinic Acid Derivatives

While not directly related to this compound, understanding its derivatives sheds light on borinic acids. For instance, borinic acids exhibit interesting reactivity and can participate in various transformations. Researchers have synthesized borinic acids from related boron reagents. However, purification challenges may limit yields. Further exploration of borinic acid derivatives could reveal novel applications .

Sulfonamido Phenylboronic Acid

Although not the exact compound, 3-(3-Bromophenylsulfonamido)phenylboronic acid is another intriguing derivative. It contains both a sulfonamide and a boronic acid moiety. Researchers might explore its reactivity in cross-coupling reactions or as a building block for functional materials .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. As a derivative of nicotinic acid, it might interact with biological systems in a manner similar to that of niacin .

Future Directions

The future directions would depend on the specific applications of this compound. It could potentially be used in pharmaceutical research or materials science .

properties

IUPAC Name

6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-8-11(13(16)17)5-6-12(15-8)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEWOJILRDBBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333162
Record name 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(3-Bromophenyl)-2-methylnicotinic acid

CAS RN

791787-06-9
Record name 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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